![molecular formula C22H30N4O3S B4581765 ethyl 4-[({[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4581765.png)
ethyl 4-[({[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, starting from simpler organic molecules and building up to the desired complex structure through a series of reactions. For example, compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives are synthesized using X-ray diffraction techniques, characterized by IR, 1H NMR, and 13C NMR, showcasing the importance of intermolecular hydrogen bonding in determining the structure of such molecules (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds similar to ethyl 4-[({[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate is often elucidated using techniques such as X-ray crystallography. These studies reveal the presence of strong intermolecular hydrogen bonds, which are crucial for the stability and reactivity of the molecule. For instance, molecules within the class of 4H-1,2,4-triazoles exhibit two-dimensional framework structures linked by N-H...N and C-H...N hydrogen bonds (Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of such complex molecules depend on their functional groups and molecular structure. Heterocyclic compounds like this can undergo a variety of reactions, including substitution, cyclization, and addition reactions, leading to the formation of new compounds with potentially significant biological or chemical activities. Research into similar compounds has identified important functional groups contributing to their reactivity and has led to the synthesis of new derivatives with specific properties (Chen et al., 2008).
Physical Properties Analysis
The physical properties of ethyl 4-[({[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate, such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. These properties are influenced by the molecular structure and intermolecular interactions within the compound. For instance, crystallographic studies provide insights into the molecular and crystal structure, which are directly related to the compound's physical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are critical for understanding the potential applications and reactions of ethyl 4-[({[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate. Studies on similar molecules emphasize the role of functional groups and molecular geometry in determining chemical behavior and reactivity. For example, the synthesis and characterization of related compounds have unveiled the influence of substituents on the chemical properties and potential applications of these molecules (Mohamed, 2021).
Scientific Research Applications
Synthesis and Chemical Characterization
Several studies have been conducted on the synthesis of triazoles and related heterocyclic compounds, which show potential in various chemical applications, including serving as precursors for further chemical modifications or as part of studies into their psychotropic, antiplatelet, and antimicrobial activities.
- Psychotropic Activity Studies : Grigoryan et al. (2011) described the synthesis of compounds from ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, leading to derivatives with potential psychotropic activities (Grigoryan et al., 2011).
- Antimicrobial Agent Development : Desai et al. (2007) explored the synthesis of quinazolines with potential as antimicrobial agents, highlighting the chemical versatility and application of these compounds in developing treatments against bacterial and fungal infections (Desai et al., 2007).
- Cytotoxic Evaluation for Cancer Research : El-Deen et al. (2016) synthesized hexahydroquinoline derivatives containing benzofuran moiety and evaluated them for cytotoxic activities against hepatocellular carcinoma cell lines, showing the potential of these compounds in cancer research (El-Deen et al., 2016).
Structural and Biological Activity Studies
Research into the structural aspects and biological activities of similar compounds has led to insights into their potential therapeutic applications.
- Antiplatelet Activity : Chen et al. (2008) investigated derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate for their selective anti-PAR4 activity, demonstrating the role these compounds could play in developing novel antiplatelet drug candidates (Chen et al., 2008).
- Anticancer Evaluation : Bekircan et al. (2008) synthesized new derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and evaluated them for anticancer activity against various cancer types, illustrating the potential of these compounds in cancer treatment strategies (Bekircan et al., 2008).
properties
IUPAC Name |
ethyl 4-[[2-[[5-(cyclohexylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-3-26-19(14-16-8-6-5-7-9-16)24-25-22(26)30-15-20(27)23-18-12-10-17(11-13-18)21(28)29-4-2/h10-13,16H,3-9,14-15H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDLPWDTLARLBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)CC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[({[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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